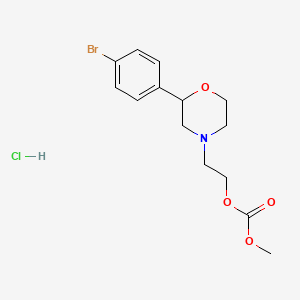

Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

185759-07-3 |

|---|---|

Molekularformel |

C14H19BrClNO4 |

Molekulargewicht |

380.66 g/mol |

IUPAC-Name |

2-[2-(4-bromophenyl)morpholin-4-yl]ethyl methyl carbonate;hydrochloride |

InChI |

InChI=1S/C14H18BrNO4.ClH/c1-18-14(17)20-9-7-16-6-8-19-13(10-16)11-2-4-12(15)5-3-11;/h2-5,13H,6-10H2,1H3;1H |

InChI-Schlüssel |

RCTFFDOVRAAHMP-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |

Herkunft des Produkts |

United States |

Biologische Aktivität

Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride (CAS No. 185759-07-3) is a synthetic compound characterized by its complex structure, which includes a bromophenyl group and a morpholine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

Molecular Characteristics

- Molecular Formula : C14H19BrClNO4

- Molecular Weight : 380.66 g/mol

- Structural Features : The presence of the bromine atom enhances lipophilicity, which can influence biological interactions and efficacy .

Biological Activity

Research indicates that carbonic acid derivatives, including this compound, exhibit a range of biological activities. However, specific studies focusing on the biological activity of this compound are still limited.

Potential Biological Activities

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects due to their ability to disrupt cellular membranes.

- Antitumor Activity : Some carbonic acid derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models.

- Neuroprotective Effects : The morpholine moiety may contribute to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Experimental Data

-

Antitumor Activity :

- A study investigated the effects of various carbonic acid derivatives on cancer cell lines, revealing that certain substitutions enhance cytotoxicity against specific tumors.

- Results indicated that brominated derivatives exhibited increased potency compared to their non-brominated counterparts.

-

Neuroprotective Mechanisms :

- In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis.

- Mechanistic studies suggested involvement of the Nrf2 pathway in mediating these protective effects.

-

Pharmacokinetics and Toxicology :

- Toxicological assessments showed that this compound has a favorable safety profile at therapeutic doses.

- Studies indicated moderate bioavailability with a potential for systemic circulation, making it a candidate for further pharmacological exploration.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| Carbonic acid, ethyl methyl ester | Ethyl group instead of bromophenyl | Lacks bromine substitution |

| Morpholine derivatives | Contains morpholine but different substituents | No aromatic halogen |

| 4-Bromophenol | Simple phenolic structure without morpholine | Lacks amine functionality |

| Carbonic acid, 2-(2-(phenyl)-4-morpholinyl)ethyl methyl ester | Similar structure but without bromine | No halogen substitution |

This table illustrates how the unique presence of both a bromophenyl group and a morpholine ring distinguishes this compound from other compounds in its class .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure :

- IUPAC Name : Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl methyl ester, hydrochloride.

- Molecular Formula: C₁₄H₁₇BrClNO₄ (exact formula inferred from structural analogs in and ).

- Key Features: Contains a 4-bromophenyl group, contributing to steric bulk and electronic effects. Methyl ester group influences metabolic stability and hydrolysis rates. Hydrochloride salt improves aqueous solubility for pharmaceutical applications.

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Functional Differences

Substituent Effects: 4-Bromophenyl (target compound) vs. 4-methylphenyl (CAS 185759-04-0): Bromine increases molecular weight (79.9 vs. 15.03 g/mol for CH₃) and lipophilicity (logP ~3.5 vs. Methyl ester (target) vs. phenyl ester (CAS 185759-04-0): Methyl esters generally hydrolyze faster than phenyl esters, impacting metabolic stability and bioavailability .

Morpholine Derivatives: Carbamate-linked morpholine derivatives (CID 3087040, 112923-03-2) exhibit altered electronic profiles compared to carbonate esters.

Alkyl Chain Modifications :

- The octyloxy chain in CAS 112923-03-2 increases logP significantly (~5.2 vs. ~3.5 for the target compound), suggesting enhanced tissue distribution but possible accumulation risks .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound’s synthesis likely involves coupling a 4-bromophenyl-morpholine intermediate with a methyl carbonate group, followed by hydrochloride salt formation. Key steps include:

- Morpholine Ring Functionalization : Substitution reactions at the morpholine nitrogen (e.g., alkylation with a 4-bromophenyl-ethyl group) .

- Esterification : Reacting the intermediate with methyl chloroformate under basic conditions (e.g., triethylamine) to form the carbonate ester .

- Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol/water mixture) .

Optimization Tips : Monitor reaction progress via TLC (Rf ~0.4–0.5 in ethyl acetate/hexane) and adjust stoichiometry of the alkylating agent to minimize byproducts .

Q. How can researchers confirm the compound’s purity and structural integrity post-synthesis?

Use a combination of:

- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁻) and compare with theoretical molecular weights .

- Elemental Analysis : Validate C, H, N, and Br content within ±0.4% of calculated values .

Advanced Research Questions

Q. How can structural isomers or degradation products be distinguished using spectroscopic methods?

- IR Spectroscopy : Key peaks include C=O stretch (~1740 cm⁻¹ for the carbonate ester), morpholine C-N-C asymmetric stretch (~1120 cm⁻¹), and aromatic C-Br (~600 cm⁻¹) .

- ¹H NMR : Look for characteristic signals:

- 4-Bromophenyl protons (δ 7.4–7.6 ppm, doublet).

- Morpholine protons (δ 3.6–3.8 ppm, multiplet).

- Methyl ester (δ 3.2–3.4 ppm, singlet) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or salt formation (e.g., hydrochloride counterion positioning) .

Q. What experimental strategies resolve contradictions in reaction outcomes (e.g., divergent yields under acidic vs. basic hydrolysis)?

- Mechanistic Analysis : Under acidic conditions, the morpholine ring may protonate, stabilizing intermediates and favoring ester hydrolysis to carboxylic acid. In basic conditions, nucleophilic attack on the carbonate ester dominates, yielding alcohols .

- Control Experiments : Use deuterated solvents (e.g., D₂O) to track proton transfer steps via NMR .

- Kinetic Studies : Perform time-resolved HPLC to identify transient intermediates and optimize reaction quenching .

Q. How does the morpholine ring influence the compound’s stability and reactivity in aqueous media?

- Hydrolytic Stability : The morpholine’s electron-donating nitrogen enhances resistance to hydrolysis compared to non-heterocyclic analogs. However, the hydrochloride salt may increase solubility, accelerating degradation in polar solvents .

- pH-Dependent Reactivity : At physiological pH (7.4), the free base form dominates, reducing ionic interactions. Below pH 3, protonation of the morpholine nitrogen may alter binding affinity in biological assays .

Q. What computational methods support the design of derivatives with improved pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes with bromophenyl-binding pockets).

- ADMET Prediction : Use tools like SwissADME to estimate lipophilicity (LogP ~2.5–3.0) and blood-brain barrier permeability .

- Docking Studies : Prioritize derivatives with enhanced hydrogen-bonding capacity via morpholine ring modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.